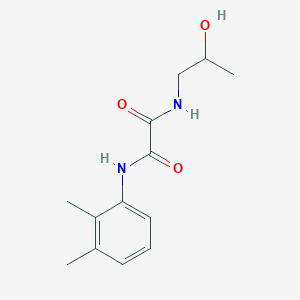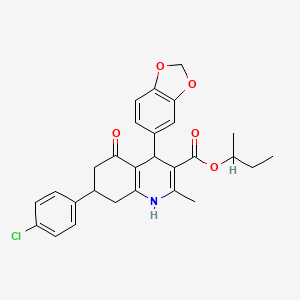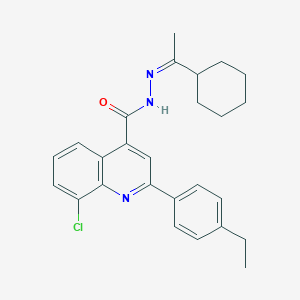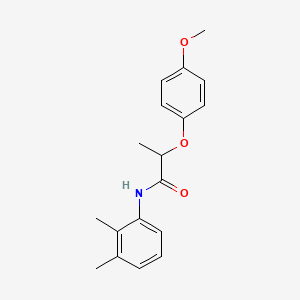
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as DMHPED, is a synthetic compound used in scientific research. DMHPED is a member of the amide family of compounds and is synthesized through a multistep process. The compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and PKC. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its ability to inhibit the activity of COX-2 and PKC, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of cancer. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. One direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action and its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, which may be more suitable for in vivo administration. Finally, the potential of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide as a therapeutic agent for other diseases, such as diabetes, should be investigated.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenylamine with 2-chloro-1-propanol in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine in the presence of acetic acid to produce N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. The compound can be purified through recrystallization and is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-4-6-11(10(8)3)15-13(18)12(17)14-7-9(2)16/h4-6,9,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVVVJYSIPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)


![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)


